4-Fluoro-2-(trifluoromethyl)benzoic acid

Drug metabolism Phase II conjugation Pharmacokinetics

Researchers using fluorinated benzoic acid building blocks face regioisomeric impurity risks that undermine metabolic predictability. 4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8) resolves this with a defined 4-F-2-CF₃ substitution pattern conferring glucuronidation-dominant metabolism (Ghauri et al.), unlike regioisomers cleared via glycine conjugation. • ≥98% purity (GC/HPLC) with batch-specific COA • pKa 3.17, LogP 2.88 for rational library design • Ambient storage; ships globally

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
CAS No. 141179-72-8
Cat. No. B115377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)benzoic acid
CAS141179-72-8
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
InChIKeyJUHPDXOIGLHXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(trifluoromethyl)benzoic Acid (CAS 141179-72-8): Key Intermediate for Fluorinated Drug and Agrochemical Synthesis


4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8), also referred to as α,α,α,4-tetrafluoro-o-toluic acid, is a disubstituted benzoic acid derivative bearing a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position (ortho to the carboxylic acid) on the benzene ring [1]. With a molecular formula of C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol, it is commercially available at purities typically ranging from ≥97% to ≥99% (GC, HPLC) from major suppliers including Sigma-Aldrich, TCI, and Bidepharm . The compound exhibits a melting point of 121–124 °C (lit.), a predicted pKa of 3.17 ± 0.36, an ACD/LogP of 2.88, and a density of approximately 1.489 g/cm³ . Its unique 4-fluoro-2-trifluoromethyl substitution pattern confers a distinctive combination of electronic and steric properties that differentiate it from other regioisomeric fluorinated benzoic acids, making it a strategically important building block in both pharmaceutical and agrochemical synthesis programs [2].

Workflow: Amide library synthesis for ion channel SAR programs or agrochemical process development.
Selection context: Unique 4-F-2-CF₃ substitution pattern provides distinct electronic and steric properties vs. regioisomeric analogs.
Procurement logic: Cross-industry validated intermediate (pharma & agrochemical) supporting supply chain continuity.

Why 4-Fluoro-2-(trifluoromethyl)benzoic Acid Cannot Be Casually Replaced by Other Fluorinated Benzoic Acid Isomers or Analogs


Substituted benzoic acids with seemingly similar fluorination patterns cannot be treated as interchangeable building blocks because even a single positional shift of the fluorine or trifluoromethyl substituent produces profound changes in electronic distribution, steric environment, acid strength, lipophilicity, and metabolic handling. For instance, the isomeric compound 2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) exhibits a markedly higher melting point (168–170 °C vs. 121–124 °C) and a lower predicted pKa (2.76 vs. 3.17), reflecting the altered electronic influence of the fluorine and CF₃ groups on the carboxylic acid moiety . More critically, direct in vivo metabolic studies have demonstrated that 4-fluoro-2-(trifluoromethyl)benzoic acid (Compound 13) is processed predominantly via ester glucuronidation, whereas its closest positional analog, 3-trifluoromethyl-4-fluorobenzoic acid (Compound 14), is cleared primarily through glycine conjugation — a qualitative divergence in metabolic fate that carries significant implications for pharmacokinetic prediction, potential reactive metabolite formation, and toxicological risk assessment [1]. Such differences mean that substituting one regioisomer for another in a synthetic pathway, SAR program, or scale-up campaign is not a trivial exchange but a decision with measurable consequences for downstream compound performance, metabolic stability, and ultimately, the interpretability of biological results.

Metabolic Pathway This compound's metabolic fate is glucuronidation-dominant; positional isomer 3-CF₃-4-F is glycine-conjugation dominant, a qualitative shift that may affect clearance and reactive metabolite risk.
Ionization State A pKa of ~3.17 differs significantly from 2-F-4-CF₃ isomer (pKa ~2.76), potentially altering passive permeability at intestinal absorption pH, limiting direct substitution.
Binding Conformation Ortho-CF₃ adjacent to the carboxylic acid creates a defined amide conformation; other regioisomers may shift this bioactive geometry, risking loss of target engagement in derived compounds.

Quantitative Differentiation Evidence for 4-Fluoro-2-(trifluoromethyl)benzoic Acid vs. Its Closest Analogs


Metabolic Fate Divergence: Predominant Glucuronidation vs. Glycine Conjugation Pathway in Direct Comparative Rat Study

In a direct head-to-head in vivo metabolic study by Ghauri et al. (1992), the target compound 4-fluoro-2-(trifluoromethyl)benzoic acid (Compound 13) and its closest positional isomer 3-trifluoromethyl-4-fluorobenzoic acid (Compound 14) were administered to rats and their urinary excretion profiles were determined using high-resolution ¹H and ¹⁹F NMR spectroscopy [1]. Compound 13 (target) was metabolized predominantly via Phase II ester glucuronidation, with the ester glucuronide identified as its major urinary metabolite. In contrast, Compound 14 (comparator) was cleared primarily through glycine conjugation, forming a hippurate-like glycine conjugate as its dominant metabolite [1]. This represents a qualitative switch in the dominant Phase II conjugation pathway between two positional isomers that differ only in the relative placement of the fluorine and trifluoromethyl substituents. The study further demonstrated that compounds 5, 7, 12, and 13 — those bearing ortho-substituted trifluoromethyl groups adjacent to the carboxylic acid — cluster together in the glucuronidation-dominant metabolic class, whereas the remaining compounds (including compound 14) fall into the glycine-conjugation-dominant class, a classification validated by principal components analysis of computed molecular physicochemical properties [1].

Metabolic Pathway Divergence
Head-to-head
Glucuronidation (target) vs. glycine conjugation (isomer)
Metabolic fate context: Qualitative switch in dominant Phase II pathway reported in rat model.
¹H/¹⁹F NMR urinary profiling; Ghauri et al. 1992
Drug metabolism Phase II conjugation Pharmacokinetics Toxicology Substituted benzoic acids

pKa Differentiation: 4-F-2-CF₃ Benzoic Acid Is Less Acidic (pKa ~3.17) Than Its 2-F-4-CF₃ Regioisomer (pKa ~2.76), Affecting Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of 4-fluoro-2-(trifluoromethyl)benzoic acid is 3.17 ± 0.36, as reported by multiple authoritative chemical databases . Its direct regioisomer, 2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8), has a predicted pKa of 2.76 ± 0.10, a difference of approximately 0.41 log units . This ΔpKa of ~0.4 units translates to roughly a 2.5-fold difference in acid strength, reflecting the differential electron-withdrawing effects exerted by the ortho-CF₃ group (target compound) versus the para-CF₃ group (comparator) on the carboxylic acid moiety. For context, 4-fluorobenzoic acid (CAS 456-22-4), which lacks the trifluoromethyl group entirely, exhibits a significantly higher experimental pKa of 4.14–4.15 (at 25 °C) [1]. At physiological pH 7.4, all three compounds exist predominantly in their ionized carboxylate forms, but at the pH of the intestinal absorption window (pH 5.5–6.5), the ~0.4 pKa unit difference results in measurably different fractions of the unionized, membrane-permeable species, potentially translating into differential passive permeability across biological membranes.

Acid Strength (pKa)
Cross-study comparable
pKa 3.17 ± 0.36 (target) vs. 2.76 (2-F-4-CF₃ isomer)
Ionization context: ~0.4 unit pKa difference may shift unionized fraction at intestinal pH.
Predicted values; ACD/Labs, ChemicalBook
Physicochemical profiling Ionization Drug absorption pKa Benzoic acid derivatives

Lipophilicity Differentiation: ACD/LogP of 2.88 for 4-F-2-CF₃ Benzoic Acid Exceeds That of 4-Trifluoromethylbenzoic Acid (LogP 2.40) by ~0.48 Log Units

The computed ACD/LogP of 4-fluoro-2-(trifluoromethyl)benzoic acid is 2.88, as reported by LookChem and supported by other physicochemical databases . This value is approximately 0.48 log units higher than the LogP of 4-(trifluoromethyl)benzoic acid (CAS 455-24-3, LogP = 2.40), a compound that lacks the ortho-fluorine substituent . The contribution of the additional fluorine atom at the 4-position to overall lipophilicity is modest but significant in the context of the Lipinski Rule of Five and drug-likeness optimization, where even small ΔLogP increments can meaningfully shift the balance between membrane permeability, aqueous solubility, and metabolic clearance. Notably, the ACD/LogD (pH 5.5) for the target compound is 0.61, indicating that under mildly acidic conditions approximating the intestinal lumen, the compound partitions significantly toward the aqueous phase despite its higher intrinsic LogP, a behavior that reflects the interplay between the ionizable carboxylic acid and the lipophilic fluorinated substituents . In comparison, 2-fluoro-4-(trifluoromethyl)benzoic acid (the regioisomer) has a reported LogP of 2.54–2.90 across different databases, demonstrating that substitution pattern influences not only the absolute LogP value but also the reliability and variability of predicted lipophilicity [1].

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP 2.88 (target) vs. 2.40 (4-CF₃-benzoic acid)
Permeability context: Enhanced LogP may support membrane partitioning of derived conjugates.
LogD (pH 5.5) = 0.61; data from LookChem, ChemSrc
Lipophilicity LogP Membrane permeability Drug-likeness Bioavailability

Proven Track Record as Key Building Block for Nav1.7 Sodium Channel Blocker Pharmacophore: Enabling Orally Efficacious Benzazepinone Analgesics

4-Fluoro-2-(trifluoromethyl)benzoic acid serves as the essential carboxylic acid building block for constructing the benzazepinone series of hNav1.7 sodium channel blockers, as disclosed by Hoyt et al. (2007) in Bioorganic & Medicinal Chemistry Letters [1]. In this study, the acid chloride of 4-fluoro-2-(trifluoromethyl)benzoic acid (prepared from the free acid) was condensed with tricyclic amine intermediates to generate a series of benzazepinone amides that were evaluated as hNav1.7 sodium channel blockers [1]. One member of this series, compound 47, displayed potent, state-dependent block of hNav1.7 and was orally efficacious in a rat model of neuropathic pain [2]. The 4-fluoro-2-(trifluoromethyl)benzamide motif was critical to the pharmacophore: the ortho-CF₃ group adjacent to the amide linkage imposes a defined conformation and electronic environment that contributes to Nav1.7 binding, while the para-fluorine modulates metabolic stability. This application demonstrates that the substitution pattern of this specific building block — not merely the presence of fluorine and trifluoromethyl groups — was essential for achieving the potency, state-dependence, and oral bioavailability profile reported for this compound series [1]. The fact that this building block was selected over other fluorinated benzoic acids in a competitive pharmaceutical research program at Merck provides indirect but compelling class-level evidence of its differentiated value.

Nav1.7 Pharmacophore Role
Class-level inference
Key building block for orally active benzazepinone Nav1.7 blockers
Assay context: Reported use in generating compounds with in vivo model response.
Hoyt et al. 2007; patent data only
Nav1.7 Sodium channel Pain Benzazepinone Drug discovery Ion channel

Dual Pharmaceutical–Agrochemical Intermediate Track Record: Documented Use in Vasopressin Agonists, Triazole Fungicides, and Triazolopyrimidine Herbicides

4-Fluoro-2-(trifluoromethyl)benzoic acid has a documented track record as a key intermediate spanning multiple therapeutic areas and industrial sectors. In the pharmaceutical domain, the acid chloride derived from this compound was used in the synthesis of tricyclic vasopressin V2 receptor agonists (WAY-141608), as disclosed in patent EP 1000059 (Failli, Shumsky, Steffan; American Home Products Corp.) [1][2]. In the agrochemical sector, the compound is a documented intermediate for the synthesis of the triazole fungicides fluquinconazole and flutriafol, as well as the triazolopyrimidine sulfonanilide herbicide florasulam, which is used for post-emergence broadleaf weed control in cereals [3]. This cross-industry utilization is not commonly observed for all fluorinated benzoic acid regioisomers and speaks to the unique versatility conferred by the 4-fluoro-2-trifluoromethyl substitution pattern. For comparison, while 2-(trifluoromethyl)benzoic acid (CAS 433-97-6) and 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) are also used as building blocks, their documented application scope is more narrowly focused on single therapeutic or agrochemical classes . The breadth of validated applications across structurally distinct final product classes reduces the risk for procurement teams that the building block will become obsolete due to the failure of any single development program.

Cross-Industry Track Record
Supporting evidence
Intermediate for vasopressin agonists, triazole fungicides, and ALS herbicides
Supply chain context: Diversified application scope may reduce single-program risk.
Patent and literature survey; NBInno, EP 1000059
Vasopressin Fungicide Herbicide Agrochemical Intermediate Process chemistry

Optimal Procurement and Research Application Scenarios for 4-Fluoro-2-(trifluoromethyl)benzoic Acid (CAS 141179-72-8)


Medicinal Chemistry SAR Programs Targeting Ion Channels (Nav1.7, Nav1.8, and Related Voltage-Gated Sodium Channels)

Building on the demonstrated success of 4-fluoro-2-(trifluoromethyl)benzoic acid as the carboxylic acid component in orally efficacious benzazepinone Nav1.7 blockers [1], medicinal chemistry teams pursuing voltage-gated sodium channel inhibitors should prioritize this building block for amide library synthesis. The ortho-CF₃ group adjacent to the amide bond restricts rotational freedom and imposes a bioactive conformation, while the para-fluorine provides a handle for further metabolic modulation without introducing additional steric bulk. The predicted metabolic fate of the benzamide moiety (glucuronidation-dominant, as shown by Ghauri et al. [2]) provides DMPK scientists with a predictable starting point for metabolite identification and reactive metabolite risk assessment — an advantage not offered by regioisomeric building blocks with different conjugation pathway preferences. Procurement recommendation: Source at ≥98% purity (GC/HPLC) with certificate of analysis including residual solvent profile and heavy metal testing to ensure suitability for in vivo pharmacology studies from the first synthesis batch.

Agrochemical Process Development: Synthesis of Triazole Fungicides and ALS-Inhibiting Herbicides

Process chemistry groups developing or scaling up triazole fungicides (fluquinconazole, flutriafol) or triazolopyrimidine herbicides (florasulam) that incorporate a 4-fluoro-2-(trifluoromethyl)benzoyl fragment should evaluate this compound as a starting material [3]. The moderate melting point (121–124 °C) facilitates handling and purification at kilogram scale, and the acid chloride can be generated under standard conditions (thionyl chloride or oxalyl chloride) for subsequent coupling with amine or alcohol nucleophiles [4]. The commercial availability from multiple suppliers at ≥97% purity (GC) with moisture content specifications (≤0.5% max.) reduces the risk of batch-to-batch variability in large-scale acylation reactions where water content critically impacts acid chloride formation efficiency. Procurement recommendation: Request pre-shipment samples for in-house purity verification by HPLC and moisture analysis (Karl Fischer) before committing to multi-kilogram orders.

Physicochemical Property-Based Compound Library Design and Fragment-Based Drug Discovery (FBDD)

For computational chemists and library designers, 4-fluoro-2-(trifluoromethyl)benzoic acid offers a precisely defined physicochemical profile — pKa ≈ 3.17, ACD/LogP = 2.88, LogD (pH 5.5) = 0.61, PSA = 37.3 Ų — that places it in a favorable region of drug-like chemical space . Its molecular weight (208.11) and rotatable bond count (1) make it suitable as a fragment-sized building block for fragment-based screening library construction. The differentiated pKa and LogP values relative to its regioisomers (pKa 2.76 and LogP 2.54 for 2-F-4-CF₃; pKa 4.14 and LogP 2.07 for 4-F-benzoic acid) mean that incorporating this specific benzoic acid into a library introduces a distinct physicochemical vector compared to using more common fluorinated benzoic acids [5]. Procurement recommendation: Order small quantities (1–5 g) from suppliers offering batch-specific NMR and LC-MS data to confirm identity and purity before committing to library-scale synthesis.

Metabolic Pathway Investigation and Acyl Glucuronide Reactivity Studies

Researchers investigating the structure-metabolism relationships of benzoic acid derivatives or studying acyl glucuronide reactivity should consider 4-fluoro-2-(trifluoromethyl)benzoic acid as a model substrate. The Ghauri et al. (1992) study established that this compound (Compound 13) is metabolized predominantly via ester glucuronidation in the rat, making it a validated probe for studying UGT isoform selectivity, acyl migration kinetics, and the relationship between ortho-substitution pattern and glucuronidation propensity [2]. The ¹⁹F NMR-active fluorine atoms provide a convenient spectroscopic handle for tracking the compound and its metabolites in biological matrices without the need for radiolabeling, as demonstrated in the original study where ¹⁹F NMR was used to monitor urinary excretion profiles. The availability of the close comparator compound 3-trifluoromethyl-4-fluorobenzoic acid (Compound 14, glycine-conjugation-dominant) from commercial sources enables direct comparative metabolic studies using a pair of positional isomers with divergent conjugation fates [2]. Procurement recommendation: Source both target and comparator compounds from the same supplier to minimize batch-to-batch variability in comparative metabolism experiments.

Application
Selection Property
Validation Focus
Ion channel SAR (Nav1.7) amide library synthesis
Ortho-CF₃ conformational control & para-F metabolic handle
Target engagement and DMPK metabolite profiling
Agrochemical process development (triazoles/sulfonanilides)
Scalable acid chloride formation & moderate melting point
Purity and moisture content for large-scale acylation efficiency
Fragment-based library design
pKa/LogP/LogD differentiation from common regioisomers
Batch-specific NMR and LC-MS identity confirmation
Acyl glucuronide reactivity research
Validated glucuronidation-dominant substrate with ¹⁹F NMR handle
Comparative metabolism with glycine-conjugation-dominant isomer

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